Demethyl tert-butyl carbadox
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118174-26-8 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C14H16N4O4/c1-14(2,3)22-13(19)16-15-8-10-9-17(20)11-6-4-5-7-12(11)18(10)21/h4-9H,1-3H3,(H,16,19)/b15-8+ |
InChI Key |
PNLPDUJTKWJOBJ-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Demethyl Tert Butyl Carbadox Formation and Biotransformation
Elucidation of Metabolic Pathways Leading to Demethyl tert-butyl carbadox (B606473)
The biotransformation of carbadox is a complex process involving multiple metabolic reactions. The formation of demethyl tert-butyl carbadox is a key step in this cascade.
N-Oxide Reduction Mechanisms in Carbadox Metabolism
A primary and significant metabolic pathway for carbadox and other quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) is the reduction of the N-oxide groups. nih.govingentaconnect.com This reduction is a critical activation step, as the resulting metabolites are often associated with the toxicological properties of the parent compound. nih.gov The reduction can occur at either the N1 or N4 position of the quinoxaline ring, and the specific mechanisms can vary. nih.gov Studies have shown that the reduction of the N-oxide groups is a rapid process in the metabolism of carbadox. fao.org
Hydroxylation and Subsequent Reduction Pathways
While N-oxide reduction is a major pathway, hydroxylation also plays a role in the metabolism of some quinoxaline derivatives. ingentaconnect.com However, in earlier animal studies of carbadox metabolism, hydroxylated metabolites were not detected, which may have been due to limitations in analytical sensitivity at the time. ingentaconnect.com The primary documented pathway involves the reduction of the N-oxide groups, followed by cleavage of the side-chain. fao.org
Role of Microsomal Enzyme Systems in this compound Formation
The formation of carbadox metabolites is significantly influenced by microsomal enzyme systems. ingentaconnect.com Research on cyadox, a related quinoxaline-1,4-dioxide, has shown that cytochrome b5 reductase in microsomes is involved in the enzymatic reduction of the N-oxide groups. tandfonline.com While specific studies detailing the direct role of microsomal enzymes in the formation of this compound are not extensively available, the involvement of these enzyme systems in the broader metabolism of carbadox is well-established. ingentaconnect.com For instance, liver microsomes from rats, pigs, and chickens have been used to study the metabolism of carbadox. ingentaconnect.com
Species-Dependent Differences in Biotransformation Profiles
The metabolism of carbadox exhibits notable differences across various animal species. nih.gov Studies comparing the metabolism in swine, monkeys, and rats have revealed variations in the excretion patterns and metabolite profiles. inchem.orgfao.org For example, while a significant portion of the administered dose is excreted in the urine in all three species, the percentages differ. inchem.org Furthermore, of the 15 metabolites identified in pig urine, 13 were also found in either rat or monkey urine, indicating both similarities and differences in the metabolic pathways. fao.org One metabolite unique to pigs was identified as the glycine (B1666218) conjugate of quinoxaline-2-carboxylic acid. inchem.orgfao.org These species-specific differences underscore the importance of conducting comparative metabolic studies to fully understand the biotransformation of carbadox. nih.gov
Enzymatic and Non-Enzymatic Conversion Dynamics
The conversion of carbadox involves both enzymatic and non-enzymatic processes. The reduction of the N-oxide groups can be catalyzed by enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase in the cytosol, and cytochrome b5 reductase in the microsomes, as demonstrated in studies with the related compound cyadox. tandfonline.com Non-enzymatic reduction has also been observed, for instance, mediated by the heme groups of catalase and cytochrome P450s. tandfonline.com The cleavage of the methyl carbazate (B1233558) side-chain is another critical step, which can be followed by enzymatic hydrolysis. fao.orgfda.gov
Kinetic Studies of this compound Biogenesis
Kinetic studies have provided insights into the rate of carbadox metabolism and the appearance of its metabolites. In swine administered with radiolabeled carbadox, peak radioactivity concentrations in plasma were observed approximately 3 hours after dosing, indicating rapid absorption and metabolism. inchem.orgfao.org A study monitoring carbadox and its primary metabolite, desoxycarbadox (B144582), in young pigs showed that carbadox was detectable in blood and muscle tissue 24 hours after withdrawal from treated feed, but was reduced to trace levels within 48 hours and eliminated by 72 hours. fao.org Desoxycarbadox also showed a similar pattern of depletion. fao.org
Table 1: Key Enzymes and Their Roles in Quinoxaline-1,4-Dioxide Metabolism
| Enzyme/System | Location | Role in Metabolism | Reference |
| Aldehyde Oxidase | Cytosol | Enzymatic N-oxide reduction | tandfonline.com |
| Xanthine Oxidase | Cytosol | Enzymatic N-oxide reduction | tandfonline.com |
| Cytochrome b5 Reductase | Microsomes | Enzymatic N-oxide reduction | tandfonline.com |
| Heme groups (Catalase, Cytochrome P450s) | - | Non-enzymatic N-oxide reduction | tandfonline.com |
Table 2: Major Metabolites of Carbadox
Identification of Precursor-Product Relationships in Complex Matrices
The elucidation of precursor-product relationships for this compound within intricate biological systems, such as animal tissues, is a complex analytical endeavor. The parent compound, carbadox, undergoes extensive metabolism, resulting in numerous transformation products. Identifying the specific metabolic pathways and precursor compounds that lead to the formation of any single metabolite requires sophisticated scientific methods.
Key to this identification is the use of advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). fda.gov.twe3s-conferences.org This technology allows for the separation, detection, and quantification of carbadox and its various metabolites in complex samples like swine muscle and liver tissue. nih.govnih.govacs.org By analyzing the metabolic profile, researchers can identify potential precursors and their subsequent products.
A 2022 study investigating the metabolism of carbadox in swine, broilers, and rats identified eight different metabolites. acs.orgfederalregister.gov This research highlights two proposed metabolic pathways for the degradation of carbadox, moving beyond the previously held understanding that the process was limited to the formation of desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA). acs.orgfederalregister.gov The identification of these additional metabolites complicates the direct tracing of a single precursor to a single product, suggesting a more branched and complex biotransformation network.
The process of identifying these relationships often involves the following steps:
Extraction: Analytes are extracted from the complex matrix, such as muscle or viscera. fda.gov.tw Methods can involve deproteination with agents like meta-phosphoric acid followed by extraction with organic solvents. nih.gov
Purification: Techniques like solid-phase extraction are used to clean up the sample, removing interfering substances. nih.gov
Analysis: The purified extract is then analyzed using LC-MS/MS, which separates the compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. fda.gov.twnih.gov
Research has established that the biotransformation of carbadox results in several key metabolites. The table below summarizes the findings from various studies on the detection of carbadox and its primary metabolites in different biological matrices.
| Compound | Matrix | Analytical Method | Purpose |
| Carbadox | Swine Muscle | LC-MS/MS | Residue determination nih.gov |
| Desoxycarbadox (DCBX) | Swine Muscle | LC-MS/MS | Residue determination nih.gov |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle, Liver | LC-MS/MS | Marker residue analysis nih.govacs.org |
| Multiple Metabolites (up to 8) | Swine & Rat Plasma/Excreta | LC-Ion Trap-TOF-MS | Metabolism investigation acs.org |
These studies demonstrate that compounds like desoxycarbadox (DCBX) are significant metabolites and precursors in the metabolic cascade. acs.orgmedchemexpress.com For instance, it is understood that carbadox depletes to DCBX, which in turn can be further metabolized. federalregister.gov The challenge in a complex matrix is to confirm these sequential relationships and rule out alternative formation pathways. The persistence of these metabolites varies, with studies showing that residues of DCBX and QCA can be detected in liver tissue for an extended period after administration of the parent drug ceases. acs.org
The following table details the precursor-product relationship and the analytical context for their identification.
| Precursor | Product | Matrix | Analytical Technique |
| Carbadox | Desoxycarbadox (DCBX) | Swine Tissues | Liquid Chromatography medchemexpress.com |
| Carbadox | Quinoxaline-2-carboxylic acid (QCA) | Swine & Broiler Tissues | LC-MS/MS acs.org |
| Carbadox | Multiple (8 identified) | Swine & Rat Plasma/Excreta | LC-Ion Trap-TOF-MS acs.orgfederalregister.gov |
Ultimately, the identification of these precursor-product relationships is crucial for understanding the complete metabolic fate of carbadox. It allows regulatory bodies and scientists to determine which metabolites are present in edible tissues and to identify appropriate marker residues for monitoring. acs.orgfda.gov The complexity of the metabolic pathways, as revealed by modern analytical methods, underscores the importance of comprehensive studies in various biological matrices. federalregister.gov
Advanced Synthetic Strategies and Derivatization Approaches for Demethyl Tert Butyl Carbadox
Rational Design of Demethyl tert-butyl carbadox (B606473) Synthesis Pathways
The synthesis of Demethyl tert-butyl carbadox, a derivative of the quinoxaline-1,4-di-N-oxide family, is fundamentally rooted in the principles of heterocyclic chemistry. The rational design of its synthesis pathway primarily revolves around the construction of the core quinoxaline-di-N-oxide scaffold, followed by the introduction or modification of the necessary functional groups.
A cornerstone in the synthesis of quinoxaline-1,4-di-N-oxides is the Beirut reaction . This reaction typically involves the condensation of a benzofuroxan (B160326) (benzofurazan-N-oxide) with a β-dicarbonyl compound or its enamine equivalent. Current time information in Beirut, LB, LB.nih.govnih.gov For the synthesis of a carbadox analogue, a key intermediate would be a substituted benzofuroxan which, upon reaction with an appropriate partner, would yield the desired quinoxaline (B1680401) ring system.
The demethylation of a methoxycarbonyl group to a carboxylic acid, and the subsequent introduction of a tert-butyl group, represents a critical transformation. While direct synthesis with a tert-butyl containing reactant is plausible, a post-synthesis modification approach is also a viable strategy. The metabolism of carbadox itself involves the cleavage of the methyl carbazate (B1233558) side-chain to a carboxylic acid, suggesting that similar chemical transformations can be employed in a synthetic setting. fao.orginchem.org
The general synthetic approach can be outlined as:
Synthesis of a substituted benzofuroxan: This serves as the foundational building block for the quinoxaline ring.
Beirut Reaction: Cyclization of the benzofuroxan with a suitable β-ketoester or a related species to form the quinoxaline-di-N-oxide core.
Side-chain modification: Conversion of the ester group to a carboxylic acid, followed by esterification with tert-butanol (B103910) to yield the final this compound.
The regioselectivity of the Beirut reaction can be influenced by the nature of the substituents on the benzofuroxan ring and the reaction conditions, which is a critical consideration for the rational design of the synthesis. nih.gov
Development of High-Purity Reference Materials for Research Applications
The availability of high-purity reference materials is paramount for any research application, including mechanistic studies and analytical method development. The synthesis of this compound for use as a reference standard necessitates meticulous purification and characterization.
Following the synthesis, purification is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final compound is then assessed using a combination of analytical methods:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any starting materials, by-products, or isomers. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound and to provide structural information through fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise chemical structure of the molecule, including the position of the tert-butyl group and the demethylation of the carbamate (B1207046) function. ¹H and ¹³C NMR are essential for full characterization. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the N-oxide, carbonyl, and tert-butyl groups. |
| Elemental Analysis | To confirm the empirical formula of the compound. |
The development of a certified reference material would involve rigorous validation of these analytical methods and the establishment of the material's stability under defined storage conditions. The challenges in producing high-purity carbadox and its analogues are underscored by the regulatory scrutiny of carbadox residues in food products, which necessitates highly sensitive and specific analytical methods reliant on pure standards. fda.gov
Synthesis of Deuterated or Labeled Analogs for Mechanistic Investigations
Isotopically labeled analogues of this compound, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools for mechanistic studies, metabolism research, and as internal standards in quantitative mass spectrometry. nih.gov
The synthesis of deuterated this compound can be approached in several ways:
Incorporation of a labeled starting material: A deuterated benzofuroxan or a deuterated β-dicarbonyl compound could be used in the Beirut reaction.
Post-synthesis isotopic exchange: While less specific, H/D exchange reactions could be employed on the final molecule or a synthetic intermediate, though this may lead to a mixture of isotopologues.
Synthesis from labeled precursors: For instance, using deuterated tert-butanol for the final esterification step would introduce a labeled tert-butyl group.
An enzymatic-chemical method has been reported for the preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses, which could be adapted for the synthesis of labeled compounds. nih.gov The choice of labeling strategy depends on the specific research question being addressed. For example, labeling the quinoxaline ring would be useful for tracking the core structure, while labeling the tert-butyl group could provide insights into its metabolic fate.
Derivatization Techniques for Enhanced Analytical Detectability
For the analysis of trace levels of this compound, derivatization can be employed to enhance its detectability by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). spectroscopyonline.com Derivatization aims to improve the volatility, thermal stability, or ionization efficiency of the analyte. mdpi-res.com
Common derivatization strategies for compounds containing carboxylic acid and amine functionalities, which are relevant to the potential metabolites or precursors of this compound, include:
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
| Silylating agents (e.g., BSTFA, TMCS) | Carboxylic acids, hydroxyls, amines | Silyl esters/ethers/amines | Increased volatility for GC-MS. |
| Alkylating agents (e.g., alkyl halides) | Carboxylic acids | Alkyl esters | Improved chromatographic properties. |
| Acylating agents (e.g., acid anhydrides) | Amines, hydroxyls | Amides, esters | Enhanced stability and chromatographic behavior. |
| o-Phenylenediamine (OPD) | α-Dicarbonyl compounds | Quinoxalines | Highly specific for dicarbonyls, forming a stable, detectable product. nih.gov |
Specifically for quinoxaline structures, derivatization can be used to target specific functional groups to enhance detection. For instance, the reaction of dicarbonyl compounds with phenylenediamines to form quinoxalines is a well-established derivatization method itself. nih.gov While this compound is already a quinoxaline, derivatization of any potential metabolites with reactive functional groups would be a key analytical strategy.
Exploration of Novel Reaction Conditions for Improved Yield and Selectivity
Optimizing the synthesis of this compound involves exploring novel reaction conditions to improve both the chemical yield and the regioselectivity of the key synthetic steps. For the Beirut reaction, several parameters can be adjusted:
Catalyst: While often base-catalyzed, the use of different bases (e.g., organic vs. inorganic) or even metal catalysts can influence the reaction outcome. Iron(III)-catalyzed reactions have been explored for the synthesis of quinoxaline derivatives. acs.org
Solvent: The polarity and proticity of the solvent can significantly affect the reaction rate and selectivity.
Temperature and Reaction Time: Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of by-products. Microwave-assisted synthesis has been shown to accelerate the formation of quinoxaline derivatives.
Protecting Groups: The use of protecting groups on the benzofuroxan or the β-dicarbonyl reactant can help to direct the regioselectivity of the cyclization.
Sophisticated Analytical Methodologies for Demethyl Tert Butyl Carbadox Quantification and Characterization
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of demethyl tert-butyl carbadox (B606473), providing the necessary separation from complex sample components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant methods utilized.
High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries
HPLC methods for demethyl tert-butyl carbadox often employ reverse-phase columns with varying chemistries to achieve optimal separation. The choice of column is critical and depends on the sample matrix and the other analytes being determined simultaneously.
Commonly used column chemistries include C8 and C18. For instance, a method for the determination of carbadox and its metabolites in muscle and viscera utilizes a Symmetry C8 column (3.5 µm, 2.1 mm i.d. × 10 cm). fda.gov.tw Another study analyzing carbadox and its metabolites in pig muscle tissue also employed a C8 column with a gradient mobile phase of isopropanol, water, acetic acid, and methanol (B129727). researchgate.net C18 columns are also frequently used, as demonstrated in a method for the simultaneous determination of multiple carbadox- and olaquindox-related residues in swine muscle and liver tissues. nih.gov
A comparative study of different HPLC columns for the analysis of carbadox and olaquindox (B1677201) in animal feed found that a Waters Symmetry Shield RP-8 column provided higher efficiency and less peak tailing compared to LichroCART Purosphere RP-18 and Zorbax Phenyl SDB columns. This highlights the importance of column selection in method development.
| Parameter | Method 1 | Method 2 |
| Analyte | This compound (Desoxycarbadox) | This compound (Desoxycarbadox) & other metabolites |
| Column | Symmetry C8 | C18 |
| Mobile Phase | Gradient | Gradient |
| Detector | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MRM mode) |
| Matrix | Muscle and Viscera | Swine Muscle and Liver |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. An ultra-performance liquid chromatography-electrospray ionization triple-quadrupole tandem mass spectrometric (UPLC-ESI-MS/MS) method has been developed for the determination of quinoline (B57606) antibiotics, including carbadox and its metabolites, in Penaeus vannamei. e3s-conferences.org This method utilizes a Waters BEH C18 column and a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid for the separation of the target analytes. e3s-conferences.org The use of UPLC coupled with high-resolution mass spectrometry, such as Q-Exactive Orbitrap/MS, allows for the rapid and sensitive screening and quantification of a wide range of veterinary drug residues in various animal-derived foods. nih.gov
| Parameter | UPLC-MS/MS Method |
| Analyte | Carbadox, Quinocetone, Mequindox, Olaquindox, Cyadox, and their metabolites |
| Column | Waters BEH C18 |
| Mobile Phase | Acetonitrile and 0.1% formic acid (gradient) |
| Detector | Electrospray Ionization Triple-Quadrupole Tandem Mass Spectrometry (ESI-MS/MS) |
| Matrix | Penaeus vannamei |
Advanced Sample Preparation Protocols
Effective sample preparation is paramount for accurate quantification of this compound, as it removes interfering matrix components and concentrates the analyte of interest.
Solid-phase extraction is a widely used technique for the cleanup and concentration of this compound from complex matrices such as animal tissues and feed. The choice of sorbent and elution solvents is critical for achieving high recovery and purity.
For the analysis of carbadox and its metabolites in muscle and viscera, an Oasis HLB cartridge (6 mL, 200 mg) can be employed. fda.gov.tw In another method for swine muscle and liver tissues, a mixed-mode anion-exchange column (Oasis MAX) is utilized for SPE cleanup. nih.gov The optimization of SPE protocols involves evaluating different sorbents, wash solutions, and elution solvents to maximize analyte recovery while minimizing matrix effects. Polymeric sorbents have been shown to be effective in retaining a broad range of analytes.
| Matrix | SPE Sorbent | Key Optimization Parameters |
| Swine Muscle & Liver | Oasis MAX (mixed-mode anion-exchange) | Elution with optimized solvent mixture |
| Muscle & Viscera | Oasis HLB | Conditioning, loading, washing, and elution steps |
| Animal Feed | C18 (dispersive phase) | Solvent type and volume for extraction and cleanup |
Liquid-liquid extraction is a classic and effective method for the initial extraction of this compound from biological matrices. The protocol often involves pH adjustment to ensure the analyte is in a form that is readily extractable into an organic solvent.
A common LLE procedure for the determination of carbadox residues in swine tissue involves alkaline hydrolysis of the tissue sample, followed by acidification. The acidified hydrolysate is then extracted multiple times with an organic solvent like ethyl acetate. regulations.gov The choice of extraction solvent is guided by the polarity and solubility of this compound. Optimization of LLE includes adjusting the pH of the aqueous phase and selecting an appropriate organic solvent to maximize the partition coefficient of the analyte into the organic phase. chromatographyonline.com
For biological samples with high protein content, such as plasma and tissue homogenates, matrix deproteination is a crucial first step in sample preparation. This process precipitates proteins, which can otherwise interfere with chromatographic analysis and damage analytical columns.
Common protein precipitation agents include organic solvents like acetonitrile and acidic solutions such as metaphosphoric acid, perchloric acid, or trichloroacetic acid. researchgate.netmdpi.com For the analysis of carbadox and its metabolites in swine muscle and liver, a 2% metaphosphoric acid solution in 20% methanol is used for extraction, which also serves to precipitate proteins. nih.gov The selection of the deproteination agent should be carefully considered, as it can impact the recovery of the target analyte. researchgate.net Following protein precipitation, further clean-up steps such as SPE or LLE are often necessary to remove other matrix components.
Sophisticated Analytical Methodologies for Desoxycarbadox (B144582) Quantification and Characterization
The detection and quantification of desoxycarbadox (DCBX), a critical metabolite of the veterinary drug carbadox, necessitates highly sensitive and specific analytical methods. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as the cornerstone for the reliable analysis of this compound in complex matrices such as animal tissues.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique widely applied for the separation, detection, and quantification of veterinary drug residues, including desoxycarbadox. researchgate.net This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection. In a typical LC-MS workflow for DCBX analysis, tissue samples first undergo an extraction process, often using an acidic solution like 2% metaphosphoric acid in 20% methanol, to isolate the analyte from the biological matrix. nih.gov This is frequently followed by a clean-up step, for example, using solid-phase extraction (SPE) with a mixed-mode anion-exchange column, to remove interfering substances. nih.gov
Once the extract is purified, it is injected into the LC system. The separation is commonly achieved on a C18 reversed-phase column. nih.gove3s-conferences.org A mobile phase gradient, often consisting of acetonitrile and an aqueous solution with a modifier like formic acid, is used to elute the analytes. e3s-conferences.org The eluent from the LC column is then introduced into the mass spectrometer for detection. LC-MS methods have been successfully developed for the simultaneous determination of DCBX and other related carbadox and olaquindox metabolites in swine muscle and liver tissues. nih.gov These methods are crucial for monitoring drug residues in food products and ensuring compliance with regulatory standards.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection for analytes like DCBX in complex samples. nih.govnih.gov This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest, in this case, DCBX) is selected from all other ions coming from the LC system. This selected ion is then fragmented through collision-induced dissociation (CID) in a collision cell. In the final stage, specific fragment ions, known as product ions, are selected and detected. nih.gov This process of selecting a specific precursor ion and then monitoring for specific product ions drastically reduces chemical noise and matrix interferences, allowing for highly confident identification and quantification, even at very low concentrations. nih.govnih.gov
LC-MS/MS methods have been validated for the determination of DCBX in various tissues, proving to be robust and efficient for residue control programs. nih.govresearchgate.net
For quantitative analysis, tandem mass spectrometers are most often operated in multiple reaction monitoring (MRM) mode. e3s-conferences.orgnih.gov MRM provides exceptional sensitivity by continuously monitoring for specific, predefined precursor-to-product ion transitions. nih.gov The instrument focuses only on detecting these specific transitions, maximizing the signal for the target analyte while ignoring all other ions.
The optimization of MRM parameters is critical for achieving the best possible sensitivity. nih.gov This involves carefully selecting the most abundant and stable precursor and product ions for DCBX and fine-tuning instrument settings like collision energy (CE) and cone voltage. For DCBX, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 231 is typically selected as the precursor ion. nih.govresearchgate.net The collision energy is then optimized to produce the most intense and stable product ions. The table below details typical MRM transitions used for the identification and quantification of desoxycarbadox.
| Precursor Ion (m/z) | Product Ion (m/z) | Use |
| 231 | 199 | Quantifier |
| 231 | 171 | Qualifier |
| 231 | 143 | Qualifier |
| This table presents typical MRM transitions for Desoxycarbadox (DCBX) analysis. The transition 231 → 199 is often used for quantification due to its high intensity, while other transitions serve as qualifiers for confirmation. nih.govresearchgate.net |
The fragmentation pattern observed in an MS/MS experiment provides a chemical fingerprint that is used for the structural confirmation of the analyte. For desoxycarbadox (DCBX), which has a precursor ion at m/z 231, a characteristic fragmentation pattern is observed. nih.gov The most prominent product ion appears at m/z 199. nih.govresearchgate.net This major fragment results from the neutral loss of methanol (CH₃OH, 32 Da) from the methyl ester group, a process known as alpha-fragmentation. nih.gov
Another significant product ion is observed at m/z 143. This ion is formed through the successive loss of carbon monoxide (CO, 28 Da) and molecular nitrogen (N₂, 28 Da) from the m/z 199 fragment. nih.gov A moderate peak corresponding to the intermediate fragment at m/z 171 (loss of CO from m/z 199) can also be observed, further supporting the fragmentation pathway. nih.gov This detailed analysis of fragment ions provides unambiguous confirmation of the identity of DCBX in a sample.
High-Resolution Accurate Mass Spectrometry (HRAMS) for Unambiguous Identification
High-Resolution Accurate Mass Spectrometry (HRAMS) offers an alternative and often complementary approach to tandem mass spectrometry for the unambiguous identification of compounds. Unlike triple quadrupole instruments that have nominal mass resolution, HRAMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically to four or five decimal places).
This high mass accuracy allows for the calculation of the elemental formula of an ion. For a compound like DCBX, an HRAMS measurement can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in its identification without relying solely on fragmentation patterns. This capability is particularly valuable in screening for unknown or unexpected contaminants where no MRM transition has been established.
Ion Trap/Time-of-Flight (IT-TOF) mass spectrometry combines the features of two different types of mass analyzers to provide comprehensive analytical capabilities. The ion trap allows for the selection and fragmentation of ions in multiple stages (MSⁿ), similar to a standard ion trap, which is useful for detailed structural elucidation. The time-of-flight analyzer then measures the mass of the ions with high resolution and accuracy. nih.gov
In the context of DCBX analysis, an IT-TOF instrument could be used to first isolate the precursor ion at m/z 231 in the ion trap. This ion could then be fragmented, and the resulting product ions analyzed by the TOF mass analyzer. This would yield high-resolution mass data for all fragment ions, allowing for the confident determination of their elemental compositions and providing an exceptionally high level of certainty in the structural confirmation of the compound. nih.gov
Orbitrap and Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry
High-resolution mass spectrometry, particularly Orbitrap and Quadrupole-Time-of-Flight (QTOF) technologies, offers unparalleled capabilities in the analysis of veterinary drug residues like this compound. These instrument platforms provide high mass accuracy and resolving power, which are crucial for the unambiguous identification and confirmation of target analytes in complex sample matrices. The ability to perform accurate mass measurements allows for the determination of elemental compositions, greatly enhancing the confidence in compound identification.
In the context of carbadox and its metabolites, techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are instrumental. While specific studies focusing solely on this compound are limited, the principles applied to the broader class of quinoxaline (B1680401) derivatives are directly relevant. The high-resolution capabilities of Orbitrap and QTOF systems enable the differentiation of the target analyte from isobaric interferences, which may be present in complex biological or feed samples. This high degree of selectivity is a significant advantage over lower-resolution mass spectrometers.
The fragmentation pathways of carbadox and its metabolites can be elucidated using tandem mass spectrometry (MS/MS) capabilities inherent to these platforms. By analyzing the product ions generated from the precursor ion of this compound, a highly specific and sensitive detection method can be developed. This is essential for confirmatory analysis in regulatory settings.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening
Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful technique for the rapid, high-throughput screening of various chemical compounds, including veterinary drug residues. nih.gov DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. nist.gov This significantly reduces analysis time compared to traditional chromatographic methods. d-nb.info
The DART source operates by exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which ionizes the analytes on the sample surface. nist.gov These ions are then directed into the mass spectrometer for analysis. nist.gov The soft ionization nature of DART often results in simple mass spectra, typically showing the protonated molecule [M+H]+, which simplifies spectral interpretation. nist.govresearchgate.net
When coupled with a high-resolution mass spectrometer such as a time-of-flight (TOF) instrument, DART-MS becomes a formidable tool for screening applications. d-nb.info It combines the speed of DART with the high mass accuracy and resolution of TOF-MS, enabling the rapid and reliable identification of target compounds like this compound. d-nb.info While conventional methods like GC-MS and LC-MS require more extensive sample preparation and longer analysis times, DART-MS can provide results in real-time, making it an attractive option for screening large numbers of samples. nist.govd-nb.info The technique has been widely applied in forensic science and food safety for the detection of drugs, explosives, and other contaminants. nih.gov
Method Validation and Performance Characteristics
The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of results for the quantification of this compound. This process involves a series of experiments to evaluate the method's performance characteristics.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is often defined as the concentration that produces a signal-to-noise ratio of three, while the LOQ is typically defined as the concentration with a signal-to-noise ratio of ten. epa.govd-nb.info These values are crucial for determining the suitability of a method for its intended purpose, particularly in regulatory analysis where low-level detection is often required. d-nb.info
For carbadox and its related compounds, various analytical methods have been validated, with reported LOD and LOQ values varying depending on the technique and the sample matrix.
| Analyte | Matrix | Method | LOD (μg/kg) | LOQ (μg/kg) | Source |
|---|---|---|---|---|---|
| Carbadox | Poultry and Swine Feed | HPLC-MS/MS | 9 | 12 | researchgate.net, nih.gov |
| Metabolites of MEQ | Swine Liver | LC-MS/MS | 0.58 - 1.02 | 1.93 - 3.40 | researchgate.net |
Assessment of Accuracy and Precision (Recovery, RSD)
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. Accuracy is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. Precision is typically reported as the relative standard deviation (RSD) of a series of replicate measurements.
Validation studies for methods analyzing carbadox and its metabolites have demonstrated good accuracy and precision. For instance, a method for the determination of carbadox in feedstuff reported trueness values between the acceptance limits of 80% and 110%. nih.gov
| Analyte | Matrix | Parameter | Value | Source |
|---|---|---|---|---|
| Carbadox | Feedstuff | Repeatability (RSDr) | 1.1 - 5.5% | nih.gov |
| Carbadox | Feedstuff | Reproducibility (RSDR) | 6.4 - 10.7% | nih.gov |
| Carbadox Metabolites | Porcine Liver | Recovery | 92 - 101% | researchgate.net |
| Carbadox Metabolites | Porcine Liver | Coefficient of Variance (CV) | < 12% | researchgate.net |
| Carbadox | Poultry and Swine Feed | Recovery (Repeatability) | 99.41% | nih.gov |
| Carbadox | Poultry and Swine Feed | Recovery (Intralaboratory Reproducibility) | 98.63% | nih.gov |
Evaluation of Linearity and Matrix Effects
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve.
Matrix effects are a significant challenge in bioanalytical methods, particularly when using techniques like electrospray ionization mass spectrometry. nih.gov These effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. nih.gov Matrix effects are often evaluated by comparing the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in a matrix extract. researchgate.net A validated HPLC-MS/MS method for carbadox in poultry and swine feed reported no significant matrix effect. researchgate.netnih.gov
Specificity and Selectivity Validation
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability to differentiate the analyte from other substances in the sample. In modern analytical methods, especially those employing mass spectrometry, high selectivity is achieved by monitoring specific precursor-to-product ion transitions.
For confirmatory methods, such as those used in regulatory monitoring, stringent criteria for specificity and selectivity must be met. This often involves the acquisition of full scan mass spectra or the monitoring of multiple ion transitions to confirm the identity of the analyte. For example, a method using a diode array detector coupled to HPLC was qualitatively assessed for its ability to correctly identify carbadox, with a high percentage of correct identifications (≥94%) and a low percentage of false negatives (≤6%). nih.gov This demonstrates the high specificity and selectivity of the method. nih.gov
Environmental Occurrence, Fate, and Transport Research of Demethyl Tert Butyl Carbadox
Occurrence and Distribution in Environmental Compartments
The release of carbadox (B606473) and its metabolites into the environment is primarily linked to the use of medicated swine feed and the subsequent land application of contaminated manure. nih.govacs.org
Studies have confirmed the presence of carbadox and its metabolites in surface waters. foodanimalconcernstrust.org For instance, carbadox has been detected in Minnesota surface waters, with one study finding it in 14 lakes at a maximum concentration of 0.12 parts per billion (ppb). health.state.mn.us The entry into these aquatic systems is often a result of runoff from agricultural fields where swine manure has been applied. foodanimalconcernstrust.org
While carbadox itself is not expected to readily move into groundwater due to its tendency to attach to soil and sediment, the potential for transport of more mobile metabolites exists. health.state.mn.us Research on the presence of carbadox metabolites in groundwater is less extensive. Information specifically detailing the detection of Demethyl tert-butyl carbadox in any aquatic ecosystem, including surface water, groundwater, or wastewater, is not available in the current body of scientific literature.
Carbadox has been shown to attach to soil and sediment once it enters the environment. health.state.mn.us Sorption of carbadox and its N-oxide reduced metabolites to soil and sediment is a key process influencing their environmental fate. nih.gov One study detected carbadox in sediment samples from Lake Michigan at a concentration of 14 ng/g. nih.gov The sorption process appears to be influenced by the organic carbon content of the soil as well as the presence of clay minerals. nih.gov
The binding of carbadox and its metabolites to soil and sediment particles can lead to their accumulation in these environmental compartments. However, specific data on the presence and concentration of this compound in soil and sediment are not documented in the available research.
Abiotic and Biotic Degradation Pathways
The transformation of carbadox in the environment can occur through various degradation pathways, including photolysis, hydrolysis, and microbial action. The primary metabolic route for carbadox in animals involves the reduction of the N-oxide groups. health.state.mn.us
Quinoxaline (B1680401) 1,4-dioxides, the chemical class to which carbadox belongs, are known to be sensitive to ultraviolet (UV) irradiation. nih.gov Photochemical reactions can lead to the isomerization and rearrangement of these compounds. nih.govosti.gov For some 2-substituted quinoxaline 1,4-dioxides, photolysis in aqueous solutions can result in the formation of 3-oxoquinoxaline 1-N-oxides. nih.gov While these studies indicate the potential for photolytic degradation of the core quinoxaline structure, specific research on the photolytic degradation mechanisms of this compound is not available.
The metabolism of carbadox can involve the enzymatic hydrolysis of the methylcarbazate side chain to produce carbon dioxide. fao.org However, specific studies focusing on the abiotic hydrolytic stability of this compound under various environmental pH conditions have not been reported.
Microbial action plays a significant role in the degradation of many organic compounds in the environment. Studies on the effects of carbadox on the swine gut microbiota indicate that it can alter the bacterial community structure. nih.gov This suggests that gut bacteria may be involved in the initial transformation of carbadox. Research on the microbial degradation of carbendazim, a fungicide with a different chemical structure but also subject to microbial breakdown, has identified various bacterial strains capable of its hydrolysis. frontiersin.org However, specific studies isolating and characterizing microbial communities or enzymes responsible for the transformation and potential mineralization of this compound in soil, water, or sediment are lacking in the scientific literature.
Reductive Decomposition Mediated by Environmental Geocomponents (e.g., Mn(III)-Oxalic Acid Complexes)
Research into the environmental fate of carbadox, the parent compound of this compound, has shed light on potential degradation pathways. Studies have demonstrated that manganese(III) (Mn(III)), a common geocomponent in soil environments, can facilitate the reductive decomposition of carbadox when complexed with oxalic acid.
In this process, Mn(III) generated from the reaction of MnO₂ and oxalic acid leads to the rapid decomposition of the quinoxaline-di-N-oxide structure of carbadox. The reaction primarily targets the N-oxide groups, resulting in the removal of an oxygen atom from the N1-oxide to form desoxycarbadox (B144582). The rate of this decomposition is influenced by the concentrations of Mn(III), carbadox, and oxalate (B1200264), with higher concentrations accelerating the reaction.
The proposed mechanism involves the formation of a ternary complex between the quinoxaline-di-N-oxide, Mn(III), and oxalate. Within this complex, Mn(III) acts as a conduit for electron transfer from oxalate to the carbadox molecule. This leads to the cleavage of the C-C bond in oxalate, generating CO₂⁻• radicals that subsequently transfer an electron to carbadox via the Mn(III) center. While this research provides a model for the reductive decomposition of the carbadox structure, specific studies on the susceptibility of this compound to this degradation pathway are not currently available.
Sorption and Desorption Dynamics in Environmental Media
A thorough review of existing scientific literature reveals a notable absence of specific research on the sorption and desorption dynamics of this compound in environmental media such as soil and sediment. Consequently, no data tables on its partitioning behavior can be provided at this time.
Transport and Mobility in Agricultural and Aquatic Systems
There is currently a lack of available scientific studies focused on the transport and mobility of this compound in agricultural and aquatic systems. Research has not yet characterized its movement through soil profiles or its potential for runoff into water bodies. Therefore, no detailed research findings or data tables on its transport parameters can be presented.
Assessment of Persistence in Engineered and Natural Systems
Scientific assessment of the persistence of this compound in both engineered systems (e.g., wastewater treatment plants) and natural systems (e.g., soil and water) has not been documented in the available literature. Studies determining its half-life and the formation of subsequent transformation products under various environmental conditions are required to understand its long-term fate.
Advanced Research Applications and Methodological Enhancements for Demethyl Tert Butyl Carbadox Analysis
Development of Multi-Residue Analytical Methods for Quinoxaline (B1680401) Derivatives
The simultaneous detection of multiple veterinary drug residues in a single analysis is a key strategy for improving laboratory efficiency. Multi-residue analytical methods, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been extensively developed for quinoxaline derivatives in various food matrices. arxiv.orgnih.gov These methods are essential for monitoring compliance with maximum residue limits (MRLs) and investigating the metabolic fate of parent compounds like carbadox (B606473).
Research has led to the establishment of robust methods for simultaneously quantifying several quinoxaline 1,4-dioxides (QdNOs) and their principal metabolites in animal tissues. arxiv.org For instance, ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) methods have been validated for the determination of five QdNOs and eight of their metabolites in swine liver. arxiv.org These methods typically involve an extraction step using solvents like acetonitrile (B52724) or ethyl acetate, followed by a clean-up procedure using solid-phase extraction (SPE) to remove matrix interferences. arxiv.org Oasis HLB and MAX SPE cartridges are commonly employed for purifying extracts from complex matrices such as muscle, liver, and viscera. researchgate.netnih.gov
The chromatographic separation is often achieved using C8 or C18 columns with gradient elution. researchgate.netnih.gov Detection by tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required to detect residues at low microgram-per-kilogram (µg/kg) levels. nih.gov For example, a validated HPLC-MS/MS method for olaquindox (B1677201) and the carbadox metabolite quinoxaline-2-carboxylic acid (QCA) reported limits of detection as low as 0.08 µg/kg in food products of animal origin. These multi-residue methods are characterized by good linearity, with correlation coefficients often exceeding 0.99, and satisfactory recovery rates, typically ranging from 70% to over 95%. arxiv.org
A summary of typical performance characteristics for these methods is presented below:
| Parameter | Typical Value(s) | Source(s) |
| Linearity (r²) | > 0.98 | arxiv.org |
| Limit of Detection (LOD) | 0.08 to 2.51 µg/kg | arxiv.org |
| Limit of Quantification (LOQ) | 0.1 to 8.37 µg/kg | arxiv.orgnih.gov |
| Recoveries | 62% to 118% | arxiv.orgnih.gov |
Integration of Automation and High-Throughput Screening in Analytical Workflows
To handle the large sample loads in regulatory monitoring and research, there is a significant trend towards the integration of automation and high-throughput screening (HTS) in analytical workflows. Methodologies like the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach, while originally developed for pesticides, have been adapted for veterinary drug residue analysis due to their simplicity and speed. nih.gov
Automation can be incorporated at various stages of the analytical process. For sample preparation, automated solid-phase extraction systems can process numerous samples with high precision, reducing manual labor and the potential for error. In the analytical stage, the use of column-switching HPLC systems represents a significant step in automation. nih.gov This technique allows for on-line sample clean-up and pre-concentration, where the analyte of interest is selectively transferred from a pre-column to an analytical column, while matrix components are washed away. nih.gov This integration streamlines the workflow, reduces solvent consumption, and can improve analytical sensitivity. nih.gov The goal of these HTS approaches is to develop methods that are not only sensitive and specific but also fast and easy to perform, enabling the rapid analysis of a large number of samples for the presence of quinoxaline derivatives. nih.gov
Non-Targeted and Suspect Screening Approaches for Unknown Metabolites
While targeted methods are excellent for quantifying known analytes, they are blind to unexpected or novel compounds. Non-targeted and suspect screening approaches have emerged as powerful tools for identifying a broader range of potential residues, including previously unknown metabolites of quinoxaline derivatives. nih.govmdpi.com These strategies are particularly important given that the metabolism of drugs like carbadox can be complex and may produce novel metabolites that are not part of routine monitoring lists. nih.govnih.gov
These advanced screening methods rely on high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, which provide accurate mass measurements with errors of less than 5 ppm. mdpi.comnih.gov This high mass accuracy allows for the determination of elemental compositions for unknown peaks, providing crucial clues to their identity.
A typical non-targeted workflow involves:
Acquiring full-scan HRMS data from a sample.
Processing the data to detect all present chemical features.
Comparing these features against extensive databases of known compounds (suspect screening) or using fragmentation data and computational tools to propose structures for completely unknown compounds (non-targeted screening). nih.govyoutube.com
Studies on carbadox metabolism using LC/MS-IT-TOF have successfully identified novel metabolites in vitro. nih.gov For example, research on liver microsomes from different species identified four previously unreported carbadox metabolites, highlighting that key metabolic pathways include N→O group reduction and hydroxylation. nih.gov This demonstrates the power of non-targeted analysis to expand our understanding of drug metabolism and identify potentially relevant new residues for future toxicological assessment and monitoring.
Application of Chemometric and Multivariate Analysis for Data Interpretation
The vast and complex datasets generated by modern analytical instruments, especially in non-targeted HRMS analysis, necessitate the use of advanced data processing tools. Chemometrics and multivariate analysis (MVA) are indispensable for extracting meaningful information from this data. researchgate.netnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are employed to reduce the dimensionality of the data, identify patterns, and highlight the variables (i.e., metabolites) that are most significant in differentiating between sample groups. nih.gov
In the context of metabolomics, MVA can help identify metabolic fingerprints associated with drug administration, allowing researchers to pinpoint potential biomarkers of exposure or effect. arxiv.orgresearchgate.net For example, a Lasso-based MVA approach has been proposed to analyze LC-MS data, which improves variable selection performance by accounting for the dependence structure within the data, leading to the identification of more relevant metabolites. arxiv.org Software platforms like MetaboAnalyst provide comprehensive suites of tools for performing statistical and functional analysis on metabolomics data, including MVA methods to identify robust biomarkers across multiple studies. metaboanalyst.ca By applying these multivariate statistical tools, researchers can more effectively navigate the complexity of metabolomics data to understand the subtle changes in an organism's metabolism following exposure to compounds like Demethyl tert-butyl carbadox and its parent drug.
Computational and Theoretical Chemical Studies of Demethyl Tert Butyl Carbadox
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations are a powerful tool for elucidating the reaction mechanisms of chemical compounds at the atomic level. These methods, such as Density Functional Theory (DFT), could be employed to investigate the degradation of Demethyl tert-butyl carbadox (B606473). For instance, QM calculations can map the potential energy surface of a reaction, identifying the most likely transition states and intermediates as the molecule breaks down. This would provide fundamental insights into its persistence and the nature of its transformation products. While no specific studies on Demethyl tert-butyl carbadox are available, research on other complex organic molecules demonstrates the utility of this approach in predicting reaction kinetics and degradation pathways.
Molecular Modeling of Transformation Pathways
Molecular modeling techniques, including molecular dynamics (MD) simulations, offer a means to understand the behavior of molecules in various environments. For this compound, MD simulations could model its interaction with soil particles, water molecules, and biological macromolecules. This would help in predicting its mobility and partitioning in different environmental compartments. By simulating the dynamic behavior of the molecule, researchers could identify potential sites for enzymatic attack or abiotic degradation, thus mapping out its likely transformation pathways in the environment.
Prediction of Environmental Fate Parameters using Computational Tools
A variety of computational tools and Quantitative Structure-Activity Relationship (QSAR) models are available to predict the environmental fate of chemicals. These tools use the molecular structure of a compound to estimate key environmental parameters. For this compound, these models could predict properties such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life. Although specific predictions for this compound are not documented, the application of such models is a standard practice in environmental risk assessment for new and existing chemicals.
Table 1: Examples of Predictable Environmental Fate Parameters
| Parameter | Description | Potential Significance for this compound |
| Soil Adsorption Coefficient (Koc) | A measure of the tendency of a chemical to bind to soil organic carbon. | A high Koc would suggest lower mobility in soil and potential for accumulation in sediment. |
| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment at steady state. | A high BCF would indicate a potential for the compound to accumulate in aquatic organisms. |
| Henry's Law Constant | An indicator of the partitioning of a chemical between air and water. | This would help in assessing the potential for volatilization from water bodies. |
| Atmospheric Half-Life | The time it takes for the concentration of a chemical in the atmosphere to be reduced by half. | This parameter is crucial for understanding its long-range transport potential. |
In Silico Design of Novel Detection Probes or Analytical Markers
Computational, or in silico, methods can be instrumental in the rational design of novel molecules for specific purposes, such as detection probes or analytical markers for this compound. By understanding the electronic structure and reactive sites of the molecule through quantum mechanical calculations, it is possible to design complementary molecules that would bind to it with high specificity and affinity. This could lead to the development of sensitive and selective sensors for monitoring its presence in environmental samples. This approach, while powerful, has not yet been applied to this compound based on available data.
Q & A
Q. How can researchers optimize synthetic routes for this compound derivatives?
- Methodological Answer : Screen catalysts (e.g., DMAP, triethylamine) and solvents (e.g., THF, DCM) under inert atmospheres. Monitor reaction progress via TLC or GC-MS. For tert-butyl carbamates, yields >60% are achievable with stepwise Boc protection and deprotection .
Tables for Key Methodological Comparisons
| Analytical Technique | Application | Pros | Cons |
|---|---|---|---|
| HPLC | Purity assessment, impurity profiling | High sensitivity, quantitative | Requires reference standards |
| NMR | Structural confirmation | Non-destructive, detailed insights | Low sensitivity for trace impurities |
| LC-MS/MS | Metabolite identification | High specificity, low detection limits | Expensive instrumentation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
